![molecular formula C9H13BrN2O B7637390 2-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B7637390.png)
2-[(5-Bromopyridin-3-yl)amino]butan-1-ol
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Overview
Description
2-[(5-Bromopyridin-3-yl)amino]butan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPA-Butanol and is a derivative of pyridine, a heterocyclic organic compound. BPA-Butanol has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
BPA-Butanol acts as a potent inhibitor of protein kinases, which are enzymes that play a critical role in various cellular processes. This compound specifically targets the ATP-binding site of protein kinases, preventing them from catalyzing the transfer of phosphate groups to target proteins. This mechanism of action makes BPA-Butanol a promising lead compound for the development of new drugs that target specific protein kinases.
Biochemical and Physiological Effects:
BPA-Butanol has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific protein kinases involved in tumor growth. Additionally, BPA-Butanol has been shown to have neuroprotective effects, making it a potential target for the development of drugs for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
BPA-Butanol has several advantages for use in lab experiments. This compound is relatively easy to synthesize, making it readily available for research purposes. Additionally, BPA-Butanol has a unique mechanism of action that makes it useful for studying specific protein kinases. However, one of the limitations of using BPA-Butanol in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on BPA-Butanol. One potential area of research is the development of new drugs that target specific protein kinases. BPA-Butanol has shown promise as a lead compound for the development of such drugs, and further research in this area may lead to the discovery of new treatments for various diseases. Additionally, research on the neuroprotective effects of BPA-Butanol may lead to the development of new drugs for the treatment of neurological disorders. Finally, further studies on the toxicity of BPA-Butanol may help to determine safe concentrations for use in lab experiments.
Synthesis Methods
The synthesis of BPA-Butanol involves the reaction of 5-bromopyridine-3-amine with 1-bromo-2-butanol in the presence of a base catalyst such as potassium carbonate. The reaction is carried out under reflux conditions in anhydrous dimethylformamide, and the resulting product is purified using column chromatography. This synthesis method has been optimized to produce high yields of BPA-Butanol with high purity.
Scientific Research Applications
BPA-Butanol has been extensively studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action that makes it useful in various research fields. One of the primary applications of BPA-Butanol is in the development of new drugs. This compound has been shown to have potential as a drug target for the treatment of various diseases, including cancer and neurological disorders.
properties
IUPAC Name |
2-[(5-bromopyridin-3-yl)amino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-2-8(6-13)12-9-3-7(10)4-11-5-9/h3-5,8,12-13H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZWIBWCEUGIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=CC(=CN=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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